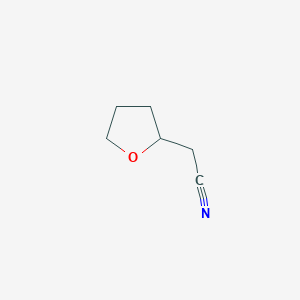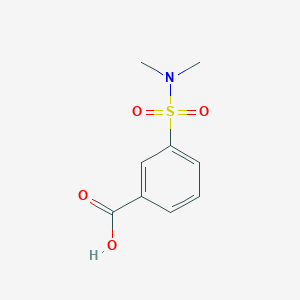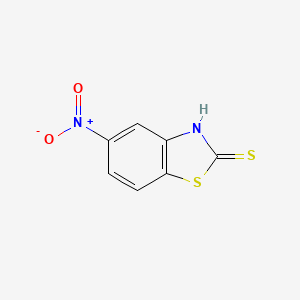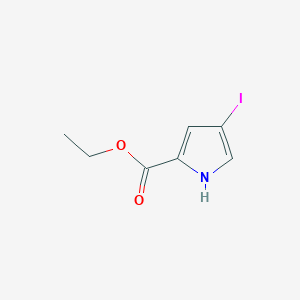
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
- Studies on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) and its analogs, which share structural similarities with phenylamine derivatives, highlight their neurochemical effects and potential neurotoxicity. Research in this area focuses on understanding the mechanisms of action, acute and long-term effects, and potential for abuse or therapeutic applications (McKenna & Peroutka, 1990).
Anticancer Properties
- Structural modifications of natural or synthetic anticancer compounds, including the addition of functional groups like methoxy, amino, and chloro, have been explored for their antimetastatic properties. This research emphasizes the importance of substituent groups and their positioning on the core structure for enhancing anticancer activity (Liew et al., 2020).
Halogen-induced Airway Hyperresponsiveness and Lung Injury
- The study of halogen (chlorine and bromine) interactions with biomolecules, leading to lung injury and airway hyperresponsiveness, provides insights into the chemical reactivity and biological impact of halogenated compounds. This research could inform the development of countermeasures against halogen toxicity (Lazrak et al., 2020).
Pharmacological Effects of Novel Psychoactive Substances
- Investigations into novel psychoactive substances, such as Methoxetamine, reveal serious adverse pharmacological effects and underscore the need for understanding the pharmacology, toxicity, and potential therapeutic or harmful effects of new psychoactive compounds (Zawilska, 2014).
Eigenschaften
IUPAC Name |
3-chloro-4-(1-methoxypropan-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFKLEUOMTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)





![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)



![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)


